3-Bromo-4-methylpyridine-5-boronic acid pinacol ester

Medicinal Chemistry Organic Synthesis Building Block Selection

3-Bromo-4-methylpyridine-5-boronic acid pinacol ester (CAS 2043397-75-5) is a difunctionalized heteroaromatic building block containing both an electrophilic bromine site and a nucleophilic pinacol boronate ester handle for cross-coupling. With a molecular formula of C12H17BBrNO2 and a molecular weight of 297.98 g/mol , this compound serves as a versatile intermediate for the construction of complex pyridine-containing molecules, particularly via Suzuki-Miyaura coupling reactions.

Molecular Formula C12H17BBrNO2
Molecular Weight 297.99
CAS No. 2043397-75-5
Cat. No. B2791012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-methylpyridine-5-boronic acid pinacol ester
CAS2043397-75-5
Molecular FormulaC12H17BBrNO2
Molecular Weight297.99
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=C2C)Br
InChIInChI=1S/C12H17BBrNO2/c1-8-9(6-15-7-10(8)14)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3
InChIKeyQDXKZTBYHOKNFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-4-methylpyridine-5-boronic Acid Pinacol Ester (CAS 2043397-75-5): A Strategic Heteroaromatic Building Block


3-Bromo-4-methylpyridine-5-boronic acid pinacol ester (CAS 2043397-75-5) is a difunctionalized heteroaromatic building block containing both an electrophilic bromine site and a nucleophilic pinacol boronate ester handle for cross-coupling . With a molecular formula of C12H17BBrNO2 and a molecular weight of 297.98 g/mol , this compound serves as a versatile intermediate for the construction of complex pyridine-containing molecules, particularly via Suzuki-Miyaura coupling reactions [1]. Its substitution pattern—featuring bromine at the 3-position, a methyl group at the 4-position, and the boronate ester at the 5-position—provides a specific and non-interchangeable regiochemical scaffold for medicinal chemistry and materials science applications [2].

Why Generic Pyridine Boronic Esters Cannot Substitute for CAS 2043397-75-5


Generic substitution of pyridine boronic esters is untenable due to the profound influence of substitution pattern on both reactivity and downstream application fitness. In Suzuki-Miyaura cross-coupling, the position and electronic nature of substituents on the pyridine ring directly dictate reaction yields, chemoselectivity, and stability [1]. For instance, 2-pyridinylboronic esters are notoriously unstable and prone to rapid protodeboronation, while 4-pyridinyl isomers exhibit different electronic profiles [2]. Furthermore, the specific 3-bromo-4-methyl-5-boronate pattern of CAS 2043397-75-5 provides a unique orthogonal functionalization vector that is not available from regioisomers such as 2-bromo-3-methylpyridine-5-boronic acid pinacol ester (CAS 1256360-64-1) . In drug discovery, even minor changes in substitution pattern can dramatically alter target binding affinity and selectivity [3], making precise regioisomer selection a critical procurement decision rather than a generic interchange.

Quantitative Differentiation: Evidence for 3-Bromo-4-methylpyridine-5-boronic Acid Pinacol Ester Selection


Regiochemical Scaffold Orthogonality: Unique Substitution Pattern Among Commercially Available Isomers

3-Bromo-4-methylpyridine-5-boronic acid pinacol ester (CAS 2043397-75-5) features a 3-bromo-4-methyl-5-boronate substitution pattern. Among commercially available bromo-methyl-pyridine boronic ester regioisomers, this specific pattern is unique. The closest commercially documented regioisomer is 2-bromo-3-methylpyridine-5-boronic acid pinacol ester (CAS 1256360-64-1), which places the bromine at the 2-position, methyl at 3-position, and boronate at the 5-position . Another documented comparator is 2-methylpyridine-5-boronic acid pinacol ester (CAS 910251-43-7), which lacks the bromine electrophile entirely . The 3-bromo-4-methyl-5-boronate pattern provides a unique orthogonal handle for sequential functionalization not available from any single regioisomeric alternative .

Medicinal Chemistry Organic Synthesis Building Block Selection

Predicted Physicochemical Property Differentiation: Boiling Point and Density Comparison

Predicted physicochemical properties distinguish CAS 2043397-75-5 from simple pyridine boronic ester analogs. The compound has a predicted boiling point of 363.6±42.0 °C and a predicted density of 1.31±0.1 g/cm³ . In contrast, the unsubstituted pyridine-2-boronic acid pinacol ester (CAS 329214-79-1) exhibits a lower boiling point of 347.7 °C at 760 mmHg and a lower density of 1.08 g/cm³ . Similarly, pyridine-4-boronic acid neopentyl ester (CAS 869901-52-0) has a predicted boiling point of 309.8±15.0 °C and density of 1.05±0.1 g/cm³ . The higher predicted boiling point and density of the target compound reflect the additional bromine and methyl substituents, which increase molecular weight and intermolecular interactions [1].

Process Chemistry Purification Physical Properties

Binding Affinity Profile: Documented Interaction with BRD4 and BRD2 Bromodomains

BindingDB contains experimentally determined affinity data for 3-Bromo-4-methylpyridine-5-boronic acid pinacol ester (as CHEMBL3770724) against BET family bromodomains [1]. The compound exhibits Kd values of >300 μM against BRD4 bromodomain 2 and 8.6 μM against BRD2 bromodomain 1 by isothermal titration calorimetry (ITC) [2]. Ki values of 17.2 μM were measured against both BRD4 BD1 and BRD2 BD1 by fluorescence anisotropy [3]. In contrast, a known phenylpyridazinone fragment (1) demonstrated a Ki of 160 μM against BRD4 [4]. While the target compound shows modest affinity, its documented, reproducible binding profile provides a validated starting point for fragment-based drug discovery and scaffold optimization [5].

Epigenetics Bromodomain Inhibition Drug Discovery

Stability Advantage: Pinacol Ester Protection Mitigates Protodeboronation

Pyridine boronic acids, particularly those with the boronic acid group at the 2-position, are recognized to be unstable and prone to rapid protodeboronation under aqueous or protic conditions [1]. 3-Bromo-4-methylpyridine-5-boronic acid pinacol ester (CAS 2043397-75-5) incorporates the pinacol ester protecting group, which substantially enhances stability compared to the corresponding free boronic acid [2]. The compound is recommended for storage at 2-8°C and maintains integrity under standard inert atmosphere handling . This ester form also improves solubility in organic solvents and facilitates purification by silica gel chromatography, unlike many free pyridylboronic acids that suffer from streaking and decomposition during chromatography [3].

Suzuki-Miyaura Coupling Reagent Stability Reaction Optimization

Optimal Research and Industrial Applications for 3-Bromo-4-methylpyridine-5-boronic Acid Pinacol Ester


Sequential Cross-Coupling for Medicinal Chemistry SAR Exploration

The orthogonal reactivity of CAS 2043397-75-5—a boronate ester at C5 and a bromine at C3—enables sequential, chemoselective cross-coupling reactions. A typical workflow involves first coupling the boronate ester with an aryl/heteroaryl halide via Suzuki-Miyaura reaction to install diversity at C5, followed by a second palladium-catalyzed coupling (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira) at the C3 bromide position. This sequential approach allows medicinal chemists to systematically explore structure-activity relationships (SAR) around the pyridine core without needing to resynthesize the core scaffold for each variation [1]. The documented binding affinity for BET bromodomains further supports its use in epigenetic probe and lead discovery campaigns [2].

Synthesis of Complex Azabiaryl Ligands and Catalysts

Pyridine-containing biaryls are privileged scaffolds in catalysis, serving as ligands for transition metals in asymmetric transformations. The target compound provides a direct route to substituted azabiaryls when coupled with aryl halides. The one-pot Directed ortho Metalation (DoM)-boronation-Suzuki-Miyaura protocol described by Alessi et al. demonstrates the general utility of pyridine boronic esters in azabiaryl synthesis, avoiding the instability issues of free pyridylboronic acids [1]. The 3-bromo-4-methyl substitution pattern of CAS 2043397-75-5 offers steric and electronic tuning of the resulting ligand that is distinct from 2-pyridyl or 4-pyridyl analogs, enabling the fine-tuning of catalyst performance in cross-coupling and asymmetric reactions [2].

Building Block for High-Throughput Chemical Library Synthesis

The compound's dual functionality and stable pinacol ester form make it well-suited for parallel synthesis and high-throughput experimentation (HTE) workflows. As a solid with recommended storage at 2-8°C, it can be accurately weighed and dispensed using automated platforms [1]. The robust performance of pinacol esters in Suzuki-Miyaura coupling under a variety of conditions enables reliable library production with yields of coupled products typically ranging from 46-95% depending on the coupling partner [2]. The unique 3-bromo-4-methyl-5-boronate pattern introduces a specific chemical space vector that is not accessible from other commercially available regioisomers, increasing the diversity and intellectual property value of compound collections [3].

Process Development and Kilogram-Scale Synthesis

For process chemists, the predictable physical properties (predicted boiling point 363.6±42.0 °C, density 1.31±0.1 g/cm³) and documented safety profile (H319, H315, H335) provide the necessary data for scale-up planning [1]. The compound's synthesis via palladium-catalyzed borylation of the corresponding bromopyridine with bis(pinacolato)diboron is a well-established industrial route amenable to continuous flow processing [2]. The pinacol ester form offers advantages in large-scale Suzuki couplings, including easier removal of the pinacol byproduct compared to boronic acid-derived borate salts [3]. Commercial availability with purities of 95%+ from multiple suppliers ensures supply chain redundancy for process development and manufacturing campaigns [4].

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